![molecular formula C20H18ClN3O2 B2427189 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097933-18-9](/img/structure/B2427189.png)

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

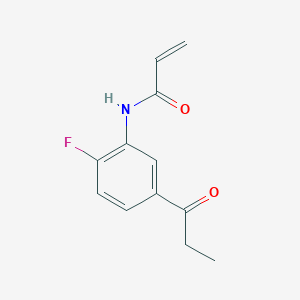

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic compound that belongs to the class of chemical compounds known as pyrrolidinylquinolones. It has been the focus of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Material Synthesis

- The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrate their catalytic behavior towards ethylene reactivity. These complexes, activated by methylaluminoxane (MAO), exhibit good to moderate activities in ethylene oligomerization and polymerization. Such findings are crucial for developing new catalysts in polymer synthesis (Sun et al., 2007).

Molecular Structure and Interactions

- Investigations into the molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline reveal insights into electron delocalization and π-π stacking interactions. This research is significant for understanding the chemical behavior and potential applications of quinoxaline derivatives in molecular electronics and material science (Castillo et al., 2013).

Photocleavable Protecting Groups

- The exploration of the pixyl (Px) group as a novel photocleavable protecting group for primary alcohols opens avenues for its use in synthetic chemistry and photolabile protecting strategies, offering an innovative approach for the controlled release of functional groups (Mišetić & Boyd, 1998).

DNA Interaction and Cytotoxicity

- Rhenium(I) organometallic compounds, featuring quinoxaline derivatives, exhibit significant DNA interaction and cytotoxicity against cancer cells. Such studies are fundamental for the development of new chemotherapeutic agents (Varma et al., 2020).

Electrochromic Properties

- The synthesis and electrochromic properties of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene highlight their potential in developing new electrochromic materials, which could be applied in smart windows, displays, and other electronic devices (Beyazyildirim et al., 2006).

Chemosensors for Metal Ions

- C2-symmetrical hexaazatriphenylene derivatives, incorporating quinoxaline units, serve as efficient colorimetric and ratiometric fluorescence chemosensors for Zn2+. This work is crucial for environmental monitoring, biological studies, and the development of sensory devices (Zhang et al., 2013).

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDVNQNEHCEAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)

![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2427111.png)

![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2427129.png)